molecular formula C8H9BO4 B1441493 (4-Formyl-3-methoxyphenyl)boronic acid CAS No. 815620-00-9

(4-Formyl-3-methoxyphenyl)boronic acid

Cat. No. B1441493
CAS RN: 815620-00-9
M. Wt: 179.97 g/mol
InChI Key: LZVMUJGTTXMMTE-UHFFFAOYSA-N
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Description

“(4-Formyl-3-methoxyphenyl)boronic acid” is a type of organoboron compound. It has a molecular weight of 179.97 . The linear formula of this compound is HCOC6H3(OCH3)B(OH)2 .


Molecular Structure Analysis

The molecular structure of “(4-Formyl-3-methoxyphenyl)boronic acid” consists of a benzene ring with a formyl group (HC=O), a methoxy group (OCH3), and a boronic acid group (B(OH)2) attached to it .


Chemical Reactions Analysis

Boronic acids, including “(4-Formyl-3-methoxyphenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

“(4-Formyl-3-methoxyphenyl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 400.8±55.0 °C at 760 mmHg, and a flash point of 196.2±31.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

(4-Formyl-3-methoxyphenyl)boronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling (SM) reaction. This reaction is pivotal in forming carbon-carbon bonds, which are foundational in organic synthesis. The boronic acid acts as a nucleophilic partner, coupling with electrophilic halides in the presence of a palladium catalyst . The mild conditions and functional group tolerance make this method highly versatile for synthesizing complex organic molecules.

Molecular Docking Studies

In the field of computational chemistry, (4-Formyl-3-methoxyphenyl)boronic acid is used in molecular docking studies. These studies predict the preferred orientation of the boronic acid when bound to proteins, which is crucial for understanding its potential as an inhibitor for enzymes like serine proteases . Such insights are valuable for drug design and development, particularly in cancer therapy.

Boron Neutron Capture Therapy (BNCT)

BNCT is an innovative cancer treatment approach that relies on the capture of neutrons by boron-containing compounds. (4-Formyl-3-methoxyphenyl)boronic acid can be used as a precursor for developing agents suitable for BNCT. The boron compounds accumulate in tumor cells and upon neutron irradiation, produce cytotoxic species that can destroy cancer cells .

Synthesis of Pharmaceutical Intermediates

The formyl group in (4-Formyl-3-methoxyphenyl)boronic acid makes it a prime candidate for synthesizing intermediates in pharmaceuticals. It serves as a starting point for the creation of various active compounds, including enzyme stabilizers and inhibitors. Its versatility allows for the development of a wide range of bactericidal and therapeutic agents .

Organic Synthesis

As a synthetic intermediate, (4-Formyl-3-methoxyphenyl)boronic acid is used in various organic reactions beyond the Suzuki–Miyaura coupling. Its ability to undergo transmetalation makes it a valuable component in reactions requiring the transfer of organic groups from boron to other metals .

Catalytic Cycles

In catalysis, (4-Formyl-3-methoxyphenyl)boronic acid can participate in catalytic cycles involving protodeboronation. This process is essential for the synthesis of complex organic molecules, including natural products and potential pharmaceuticals. The boronic acid acts as a transient partner, engaging in a sequence of reactions that lead to the formation of the desired product .

Mechanism of Action

Target of Action

The primary target of (4-Formyl-3-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent, which is crucial for the success of this reaction .

Mode of Action

(4-Formyl-3-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the organoboron compound is transferred from boron to palladium . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by (4-Formyl-3-methoxyphenyl)boronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the creation of a variety of biologically and pharmacologically active molecules .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared . Its solubility in dimethyl sulfoxide (DMSO) suggests that it may have good bioavailability .

Result of Action

The primary result of the action of (4-Formyl-3-methoxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of biologically and pharmacologically active molecules .

Action Environment

The action of (4-Formyl-3-methoxyphenyl)boronic acid is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, is known to be exceptionally mild and functional group tolerant . The compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Safety and Hazards

“(4-Formyl-3-methoxyphenyl)boronic acid” is considered hazardous. It may cause skin irritation, respiratory irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using personal protective equipment .

properties

IUPAC Name

(4-formyl-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVMUJGTTXMMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681871
Record name (4-Formyl-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

815620-00-9
Record name (4-Formyl-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Formyl-3-methoxyphenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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